AT-121

Description

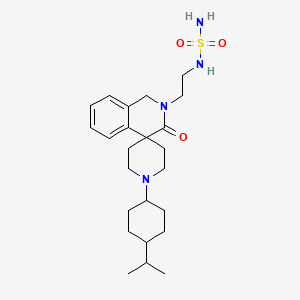

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMNXKYQXVRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336428 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099681-31-7 | |

| Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AT-121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AT-121, a novel bifunctional analgesic compound. The document details its interaction with opioid and nociceptin (B549756) receptors, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Mechanism of Action

AT-121 is a bifunctional agonist that exhibits partial agonism at both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual mechanism is central to its therapeutic profile, which combines potent analgesia with a significant reduction in the adverse side effects typically associated with traditional opioid agonists.[1][3]

The activation of MOR is a well-established mechanism for pain relief.[3] However, it is also linked to undesirable effects such as respiratory depression, euphoria, physical dependence, and abuse potential.[3] AT-121's innovation lies in its simultaneous engagement of the NOP receptor. Activation of the NOP receptor counteracts the adverse effects of MOR activation.[3] This synergistic interaction is believed to be responsible for AT-121's potent analgesic effects, which are reported to be approximately 100 times more potent than morphine, without inducing significant respiratory depression, abuse liability, opioid-induced hyperalgesia, or physical dependence in nonhuman primates.[1][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AT-121.

Table 1: In Vitro Receptor Binding Affinities and Functional Potencies of AT-121

| Receptor | Parameter | Value | Reference Compound |

| NOP | Ki | 3.67 nM | - |

| MOR | Ki | 16.49 nM | - |

| NOP | EC50 ([³⁵S]GTPγS) | 35 nM[1] (or 19.6 nM[5]) | N/OFQ |

| MOR | EC50 ([³⁵S]GTPγS) | 20 nM[1] (or 34.7 nM[5]) | DAMGO |

| DOP | Ki | >100 nM | - |

| KOP | Ki | >100 nM | - |

Table 2: In Vivo Analgesic Efficacy of AT-121 in Nonhuman Primates

| Experimental Model | Administration Route | Effective Dose Range | Peak Effect | Duration of Action (at 0.03 mg/kg) |

| Acute Thermal Nociception (50°C water) | Subcutaneous | 0.003–0.03 mg/kg | Full antinociception at 0.03 mg/kg | ~3 hours |

| Capsaicin-Induced Thermal Allodynia (46°C water) | Systemic | Dose-dependent inhibition | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. [³⁵S]GTPγS Binding Assay for Functional Activity

This assay was utilized to determine the functional efficacy of AT-121 at the human NOP and MOR receptors.

-

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either the human NOP receptor (CHO-hNOP) or the human MOR receptor (CHO-hMOP) were used.[1]

-

Membrane Preparation: Cell membranes were prepared from the respective CHO cell lines.[1]

-

Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl at pH 7.4.

-

Reagents:

-

30 µM GDP

-

100 pM [³⁵S]GTPγS

-

Varying concentrations of AT-121

-

Reference full agonists: N/OFQ for NOP receptor and DAMGO for MOR receptor.[1]

-

-

Procedure:

-

Cell membranes were incubated with the assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of AT-121 or the reference agonist.

-

The mixture was incubated at 30°C for 60 minutes.

-

The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.

-

The filters were washed three times with ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: Concentration-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated using nonlinear regression analysis.

2. In Vivo Studies in Nonhuman Primates

These studies were conducted in accordance with the Animal Research: Reporting in Vivo Experiments (ARRIVE) guidelines.[1]

-

Animal Model: Rhesus monkeys were used for these experiments.[3]

-

Housing: Monkeys were seated in primate restraint chairs in a designated procedure room.[1]

a. Warm Water Tail-Withdrawal Assay for Acute Nociception

-

Objective: To evaluate the thermal antinociceptive effects of AT-121.[1]

-

Procedure:

-

The lower ~15 cm of the monkeys' shaved tails were immersed in a thermal flask containing water maintained at 42°C, 46°C, or 50°C.[1]

-

The latency to tail withdrawal was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.

-

Baseline latencies were determined before drug administration.

-

AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.[1]

-

Tail-withdrawal latencies were measured at various time points post-administration.

-

b. Capsaicin-Induced Allodynia

-

Objective: To assess the effect of AT-121 on a clinically relevant pain model.[1]

-

Procedure:

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of AT-121 and the general workflow for its preclinical evaluation.

Caption: Proposed signaling pathway of AT-121.

Caption: Experimental workflow for preclinical evaluation of AT-121.

References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]

- 4. sciencealert.com [sciencealert.com]

- 5. AT-121 | Opioid Receptor | TargetMol [targetmol.com]

AT-121: A Bifunctional Nociceptin and Mu-Opioid Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-121 is a novel bifunctional G-protein coupled receptor (GPCR) agonist that exhibits partial agonism at both the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2] This unique pharmacological profile has positioned AT-121 as a promising therapeutic candidate for the management of pain, potentially offering a safer alternative to traditional opioid analgesics.[3][4] Preclinical studies in non-human primates have demonstrated that AT-121 can produce potent analgesic effects comparable to morphine but without the associated adverse effects such as respiratory depression, abuse potential, and physical dependence.[1][2][4] This technical guide provides an in-depth overview of the core pharmacology of AT-121, focusing on its interaction with the NOP and MOP receptors, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacology: Dual Receptor Agonism

AT-121's mechanism of action is centered on its ability to concurrently activate NOP and MOP receptors.[2][5] Both receptors are members of the opioid receptor family and are involved in the modulation of pain perception.[4] However, activation of the NOP receptor can also counteract some of the adverse effects associated with MOP receptor activation, such as respiratory depression and reward-seeking behavior.[2] AT-121's balanced partial agonism at both receptors is thought to be the key to its favorable safety profile.[1][6]

Quantitative Data: Receptor Binding and Functional Activity

The interaction of AT-121 with NOP and MOP receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (EC50 and Emax) data for AT-121.

| Receptor | Parameter | Value (nM) | Reference Compound | Assay Type | Source |

| Nociceptin (NOP) | Ki | 3.67 | - | Radioligand Binding | [7] |

| Mu-Opioid (MOP) | Ki | 16.49 | - | Radioligand Binding | [7] |

Table 1: Binding Affinity of AT-121 for NOP and MOP Receptors.

| Receptor | Parameter | Value (nM) | Emax (%) | Reference Agonist | Assay Type | Source |

| Nociceptin (NOP) | EC50 | 35 | Partial Agonist | N/OFQ | [35S]GTPγS Binding | [8] |

| Mu-Opioid (MOP) | EC50 | 20 | Partial Agonist | DAMGO | [35S]GTPγS Binding | [8] |

Table 2: Functional Activity of AT-121 at NOP and MOP Receptors.

Signaling Pathways

As a GPCR agonist, AT-121 initiates intracellular signaling cascades upon binding to NOP and MOP receptors. This activation leads to the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, resulting in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Caption: AT-121 Signaling Pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the interaction of AT-121 with NOP and MOP receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1][9][10]

Objective: To determine the Ki of AT-121 for the human NOP and MOP receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.[9]

-

Radioligand: e.g., [3H]Nociceptin for NOP, [3H]DAMGO for MOP.[9]

-

Test Compound: AT-121.

-

Non-specific binding control: Naloxone or another suitable unlabeled ligand in excess.[1][11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[11]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[10]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the AT-121 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of AT-121 that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of a compound.[14][15]

Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.

Objective: To determine the EC50 and Emax of AT-121 at the human NOP and MOP receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP or MOP receptor.

-

[35S]GTPγS.

-

GDP.

-

Test Compound: AT-121.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, incubate cell membranes with varying concentrations of AT-121 in the assay buffer containing GDP.

-

Initiation: Initiate the reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free [35S]GTPγS.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the AT-121 concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist).[8][16]

In Vivo Analgesia Assay: Warm Water Tail-Withdrawal

This assay is used to assess the antinociceptive effects of a compound in vivo.[3][8]

Objective: To evaluate the analgesic potency of AT-121 in non-human primates.

Subjects: Rhesus monkeys.[8]

Procedure:

-

Acclimation: Acclimate the monkeys to the restraint chairs.[3]

-

Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal part of the tail in warm water (e.g., 50°C). A cut-off time is set to prevent tissue damage.[8][17][18]

-

Drug Administration: Administer AT-121 subcutaneously at various doses.[8]

-

Post-treatment Measurement: At specified time points after drug administration, measure the tail-withdrawal latency again.

-

Data Analysis: An increase in tail-withdrawal latency compared to baseline indicates an antinociceptive effect. Dose-response curves can be generated to determine the potency of AT-121.[8]

In Vivo Respiratory Depression Assessment

This is a critical safety assessment for any opioid-like compound.[4]

Objective: To determine if AT-121 causes respiratory depression in non-human primates.

Subjects: Rhesus monkeys.[4]

Procedure:

-

Instrumentation: Acclimate the animals to any necessary monitoring equipment, such as whole-body plethysmography or nasal thermosensors, to measure respiratory parameters.[19][20][21]

-

Baseline Recording: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute ventilation.[22]

-

Drug Administration: Administer AT-121 at various doses, including supra-analgesic doses.[6]

-

Continuous Monitoring: Continuously monitor respiratory parameters for a set period after drug administration.

-

Data Analysis: Compare the post-treatment respiratory parameters to the baseline values. A significant decrease in respiratory rate or minute ventilation would indicate respiratory depression.[22] Studies have shown that AT-121 does not cause significant respiratory depression at analgesic doses.[2][4]

Conclusion

AT-121 represents a significant advancement in the development of analgesics. Its unique bifunctional agonism at NOP and MOP receptors provides a mechanism for potent pain relief without the life-threatening side effects that plague traditional opioids. The quantitative data from in vitro binding and functional assays, coupled with the compelling in vivo findings in non-human primates, underscore the therapeutic potential of AT-121. Further clinical investigation is warranted to translate these promising preclinical results into a novel therapeutic option for patients suffering from pain.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nociception assay - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. A Noninvasive Method for Monitoring Breathing Patterns in Nonhuman Primates Using a Nasal Thermosensor | eNeuro [eneuro.org]

- 21. eneuro.org [eneuro.org]

- 22. Non-human primate models of human respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

AT-121: A Technical Guide to its Mu-Opioid and Nociceptin Receptor Engagement

For Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel bifunctional molecule that exhibits partial agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This unique pharmacological profile has garnered significant interest as it suggests the potential for potent analgesia with a reduced side effect profile compared to traditional opioids.[2][3] This technical guide provides an in-depth overview of the mu-opioid receptor binding affinity of AT-121, detailing the quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Binding and Functional Activity Data

The affinity and functional potency of AT-121 at the human mu-opioid and nociceptin receptors have been characterized through various in vitro assays. The data consistently demonstrate high-affinity binding and partial agonist efficacy at both receptors.

| Parameter | Mu-Opioid Receptor (MOR) | Nociceptin Receptor (NOP) | Reference |

| Binding Affinity (Ki) | 16.49 nM | 3.67 nM | [4][5] |

| Functional Potency (EC50) | 19.6 nM - 20 nM | 34.7 nM - 35 nM | [1][5] |

AT-121 displays significantly lower binding affinity for the delta (DOP) and kappa (KOP) opioid receptors, with Ki values greater than 100 nM.[1]

Experimental Protocols

The following sections detail the standard methodologies employed to determine the binding affinity and functional activity of compounds like AT-121.

Radioligand Competitive Binding Assay for Binding Affinity (Ki)

This assay quantifies the affinity of a test compound (AT-121) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR) or nociceptin receptor (hNOP).[1]

-

Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]DAMGO for MOR).

-

Test Compound: AT-121.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.[6]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

-

Scintillation Cocktail and Counter.

-

Glass Fiber Filters and Filtration Apparatus. [6]

Workflow:

-

Preparation: Serial dilutions of AT-121 are prepared. The radioligand is diluted in assay buffer to a concentration near its dissociation constant (Kd). The cell membrane preparation is thawed and diluted.[6]

-

Incubation: The reaction is set up in a 96-well plate containing the radioligand, either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control, and the membrane preparation. The plate is incubated to allow the binding to reach equilibrium.[6]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer.[6]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.

Materials and Reagents:

-

Membrane Preparation: Cell membranes from CHO cells stably expressing hMOR or hNOP.[1]

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound: AT-121.

-

Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR, N/OFQ for NOP) to determine 100% stimulation.[1]

-

Assay Buffer: Containing MgCl₂ and NaCl.

Workflow:

-

Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state. Serial dilutions of AT-121 and the reference agonist are prepared.

-

Incubation: The assay is performed by incubating the cell membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of AT-121 or the reference agonist.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is measured by scintillation counting.

-

Data Analysis: The data are used to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, expressed as a percentage of the response to the reference full agonist) are determined.[1]

Signaling Pathways

AT-121's therapeutic potential stems from its dual agonism at MOR and NOP, both of which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7]

Upon binding of AT-121 to either the mu-opioid or nociceptin receptor, the following canonical signaling cascade is initiated:

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.

-

Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[8]

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[8]

-

The synergistic activation of both MOR and NOP pathways by AT-121 is believed to contribute to its potent analgesic effects while mitigating the adverse effects typically associated with MOR agonists, such as respiratory depression and abuse liability.[3][9]

References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current and Future Therapeutic Options in Pain Management: Multi-mechanistic Opioids Involving Both MOR and NOP Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AT-121 | Opioid Receptor | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AT-121 is a novel investigational analgesic compound that holds promise for the management of moderate to severe pain without the significant side effects associated with traditional opioid medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental findings related to AT-121.

Chemical Structure and Properties

AT-121, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule designed to interact with specific receptors in the central nervous system.[3]

Table 1: Chemical and Physical Properties of AT-121

| Property | Value | Reference(s) |

| IUPAC Name | N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | [3] |

| Molecular Formula | C24H38N4O3S | [3] |

| Molecular Weight | 462.7 g/mol | [3] |

| CAS Number | 2099681-31-7 (free base) | [3] |

| SMILES | CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | [3] |

| InChI | InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | [3] |

| Solubility | DMSO: 55 mg/mL (118.88 mM), Chloroform: 9 mg/mL (19.45 mM), DMF: Miscible, Ethanol:PBS (pH 7.2) (1:20): 50 μg/mL | [4] |

Pharmacological Profile

AT-121 is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor (MOP) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is believed to be the key to its unique pharmacological profile, providing potent analgesia while mitigating the undesirable side effects of conventional opioids.[1]

Table 2: In Vitro Pharmacological Data for AT-121

| Parameter | Receptor | Value | Reference(s) |

| Binding Affinity (Ki) | Nociception/Orphanin FQ (NOP) | 3.67 nM | [4] |

| Mu-Opioid (MOP) | 16.49 nM | [4] | |

| Functional Activity (EC50) | [35S]GTPγS Binding (NOP) | 34.7 nM | [4] |

| [35S]GTPγS Binding (MOP) | 19.6 nM | [4] |

The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids. However, it is also responsible for their addictive properties and life-threatening side effects like respiratory depression.[1] The concurrent activation of NOP receptors by AT-121 appears to counteract these adverse effects.[1]

Signaling Pathways

AT-121, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling cascades upon binding to MOP and NOP receptors. The general mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: AT-121 dual agonism at MOP and NOP receptors.

In Vivo Efficacy and Safety

Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant potential of AT-121 as a potent analgesic with a superior safety profile compared to morphine.

Table 3: In Vivo Pharmacological Effects of AT-121 in Rhesus Monkeys

| Effect | AT-121 | Morphine | Reference(s) |

| Analgesic Potency | ~100-fold more potent | - | [5] |

| Respiratory Depression | Not observed at analgesic doses | Observed | [5] |

| Abuse Potential (Self-administration) | Lacked reinforcing effects | Reinforcing effects | [5] |

| Opioid-induced Hyperalgesia | Did not induce | Induced | [5] |

| Physical Dependence | Did not produce | Produced | [5] |

| Capsaicin-induced Thermal Allodynia | Dose-dependent reduction (0.003-0.03 mg/kg) | - | [4][5] |

These findings highlight the potential of AT-121 to provide effective pain relief without the hallmark drawbacks of conventional opioids.[5]

Key Experimental Protocols

[35S]GTPγS Binding Assay

This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following agonist stimulation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the prepared cell membranes, various concentrations of AT-121 (or a standard agonist like DAMGO for MOP), and GDP.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]

-

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Capsaicin-Induced Thermal Allodynia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of compounds in a state of heightened pain sensitivity.

Methodology:

-

Animal Acclimation and Baseline Measurement:

-

Acclimate adult rhesus monkeys to the experimental setup, which typically involves tail-withdrawal from a warm water bath.

-

Determine the baseline tail-withdrawal latency in response to a non-noxious warm water stimulus (e.g., 46°C).

-

-

Induction of Allodynia:

-

Topically apply a solution of capsaicin (B1668287) to a defined area of the monkey's tail to induce localized thermal allodynia.[8][9]

-

-

Drug Administration and Testing:

-

Administer AT-121 (or a control substance) via a specified route (e.g., subcutaneous injection).

-

At various time points after drug administration, measure the tail-withdrawal latency in response to the warm water stimulus.

-

-

Data Analysis:

Caption: Workflow for the capsaicin-induced thermal allodynia model.

Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective analgesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, offers the potential for potent pain relief without the severe liabilities of traditional opioids. The robust preclinical data in non-human primates strongly supports its further development for clinical use in humans. Continued research into the intricate signaling pathways and long-term effects of AT-121 will be crucial in fully elucidating its therapeutic potential.

References

- 1. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]

- 2. sciencealert.com [sciencealert.com]

- 3. N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | C24H38N4O3S | CID 129188444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AT-121 | Opioid Receptor | TargetMol [targetmol.com]

- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical capsaicin-induced allodynia in unanesthetized primates: pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

AT-121: A Bifunctional Agonist for Non-Addictive Analgesia

A Technical Whitepaper for Drug Development Professionals

Abstract

AT-121 is a novel chemical entity engineered to address the pressing need for potent analgesics devoid of the severe adverse effects and addiction potential associated with traditional opioids. This document provides a comprehensive technical overview of AT-121, a bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP). By activating NOP, AT-121 is designed to counteract the undesirable effects of MOR activation, such as respiratory depression and euphoria, while maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human primates have demonstrated that AT-121 exhibits potent, morphine-like analgesic effects at doses significantly lower than morphine, without inducing respiratory depression, abuse liability, or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of the compound's signaling pathway and experimental evaluation workflow.

Introduction

The opioid crisis has underscored the urgent need for safer and non-addictive pain management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-threatening respiratory depression. The scientific community has been exploring novel strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2][5]

One of the most promising approaches is the development of bifunctional or multi-target ligands. AT-121 emerged from this strategy, designed as a single molecule that acts as a partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7] The NOP receptor system is known to modulate the MOR system; its activation can attenuate the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] AT-121 was developed to achieve a balanced activation of both receptors, aiming to provide robust pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from studies in rhesus monkeys, suggest that AT-121 is approximately 100 times more potent than morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional opioids.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data for AT-121 from in vitro and in vivo preclinical studies.

Table 1: Receptor Binding Affinities and Functional Activities of AT-121

| Receptor | Parameter | Value (nM) |

| Nociceptin/Orphanin FQ Peptide (NOP) | Ki | 3.67[8][9] |

| Mu-Opioid Receptor (MOR) | Ki | 16.49[8][9] |

| Nociceptin/Orphanin FQ Peptide (NOP) | EC50 ([35S]GTPγS) | 34.7 - 35[4][9] |

| Mu-Opioid Receptor (MOR) | EC50 ([35S]GTPγS) | 19.6 - 20[4][9] |

| Delta-Opioid Receptor (DOR) | Ki | >100[4] |

| Kappa-Opioid Receptor (KOR) | Ki | >100[4] |

Table 2: In Vivo Efficacy and Side Effect Profile of AT-121 in Non-Human Primates

| Parameter | AT-121 | Morphine |

| Analgesic Potency | ||

| Antinociceptive Effect (Tail-withdrawal) | ~100-fold more potent than morphine[1][4] | - |

| Capsaicin-induced Allodynia | Dose-dependent inhibition (0.003-0.03 mg/kg, s.c.)[4][9] | - |

| Side Effect Profile | ||

| Respiratory Depression | Not observed at 10x analgesic dose[4] | Observed |

| Cardiovascular Effects | Not observed at 10x analgesic dose[4] | - |

| Abuse Potential (Self-administration) | Lacked reinforcing effects (0.3-10 µg/kg/injection)[9] | Reinforcing |

| Opioid-induced Hyperalgesia | Less than morphine[4] | Observed |

| Physical Dependence | Less than morphine[4] | Observed |

| Tolerance | Did not induce hyperalgesia, a marker of tolerance (0.01 or 0.03 mg/kg)[9] | Observed |

| Itch/Scratching | Did not increase scratching activity[9] | - |

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional efficacy of AT-121 at human opioid receptors.

Methodology:

-

Receptor Binding Assays:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP, MOR, DOR, and KOR were used.

-

Competitive binding assays were performed using radioligands specific to each receptor.

-

The inhibition constant (Ki) was calculated to determine the binding affinity of AT-121.

-

-

[35S]GTPγS Functional Assays:

-

The agonist activity of AT-121 was determined by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the NOP and MOR receptors in the same CHO cell membrane preparations.[4]

-

Concentration-response curves were generated to calculate the EC50 (half-maximal effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for NOP and DAMGO for MOR).[4]

-

In Vivo Analgesic Efficacy Assays in Non-Human Primates (Rhesus Monkeys)

Objective: To assess the antinociceptive and antiallodynic effects of AT-121.

Methodology:

-

Warm Water Tail-Withdrawal Assay (Acute Nociception):

-

Monkeys were seated in primate restraint chairs.[4]

-

The lower part of their shaved tails was immersed in a thermal flask containing water maintained at a noxious temperature (e.g., 50°C).[4][8]

-

The latency to tail withdrawal was measured as an indicator of nociception.

-

AT-121 was administered systemically (subcutaneously) at various doses, and the effect on tail-withdrawal latency was compared to baseline and vehicle controls.[8]

-

-

Capsaicin-Induced Allodynia Model:

-

Capsaicin was injected intradermally to induce a state of heightened pain sensitivity (allodynia).

-

The response to a normally non-painful thermal stimulus (e.g., 46°C water) was measured.[4]

-

AT-121 was administered systemically to evaluate its ability to reverse the capsaicin-induced thermal allodynia in a dose-dependent manner.[4]

-

In Vivo Side Effect Profile Assays in Non-Human Primates

Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-related side effects of AT-121.

Methodology:

-

Drug Self-Administration Assay (Abuse Potential):

-

Monkeys were trained to self-administer drugs by pressing a lever to receive an intravenous infusion.

-

The reinforcing effects of AT-121 were compared to a known drug of abuse (e.g., oxycodone) and saline. AT-121 was also tested for its ability to reduce the self-administration of oxycodone.[4]

-

-

Respiratory and Cardiovascular Monitoring:

-

Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys following the administration of AT-121 at doses up to 10 times the effective analgesic dose.[4]

-

-

Assessment of Physical Dependence and Tolerance:

-

Monkeys received repeated administrations of AT-121 or morphine.

-

Signs of withdrawal (indicative of physical dependence) were observed following abrupt cessation of the drug or administration of an opioid antagonist.

-

The development of tolerance was assessed by measuring the analgesic response over time to determine if higher doses were required to produce the same effect. AT-121 was found to produce less tolerance than morphine.[4]

-

Visualizations

Signaling Pathway of AT-121

Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.

Experimental Workflow for Preclinical Evaluation of AT-121

References

- 1. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]

- 2. Scientists search for a safe, non-addictive pain killer: Summit Pain Alliance: Pain Management Specialists [summitpainalliance.com]

- 3. Non-Addictive Pain Reliever - Opioid Addiction [dukecityrecovery.com]

- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. sciencealert.com [sciencealert.com]

- 7. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AT-121 | Opioid Receptor | TargetMol [targetmol.com]

AT-121: A Preclinical Deep Dive into a Novel Bifunctional Analgesic

An In-depth Technical Guide on the Preclinical Research Findings of a Promising Opioid Alternative

The search for a potent analgesic with a significantly improved safety profile over traditional opioids has led to the development of AT-121, a novel bifunctional molecule. Preclinical research, primarily conducted in nonhuman primates, suggests that AT-121 may offer potent pain relief without the life-threatening and addictive properties that characterize current opioid medications. This technical guide provides a comprehensive overview of the core preclinical findings for researchers, scientists, and drug development professionals.

Core Findings: A Bifunctional Approach to Pain Management

AT-121 is a rationally designed small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual mechanism is believed to be the key to its unique pharmacological profile. While MOP receptor activation is the cornerstone of potent analgesia, it is also responsible for the severe side effects of opioids, including respiratory depression, abuse potential, and physical dependence.[1][3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding effects and producing its own analgesic properties.[1][2]

Quantitative Data Summary

The preclinical efficacy and receptor binding profile of AT-121 have been quantified in several key studies. The following tables summarize the critical quantitative data, providing a clear comparison of its properties.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Agonist Efficacy |

| NOP | 3.67 | 35 | Partial Agonist |

| MOP | 16.49 | 20 | Partial Agonist |

| KOP | >100 | - | - |

| DOP | >100 | - | - |

| Table 1: Receptor Binding and Functional Activity of AT-121.[2] |

| Compound | Analgesic Potency (vs. Morphine) | Antinociceptive Dose Range (mg/kg, s.c. in rhesus monkeys) |

| AT-121 | ~100x more potent | 0.003 - 0.03 |

| Morphine | 1x | - |

| Table 2: In Vivo Analgesic Potency of AT-121.[2][3] |

| Adverse Effect | AT-121 Finding in Nonhuman Primates |

| Respiratory Depression | No significant respiratory depression observed, even at doses 10-fold higher than the full antinociceptive dose.[2][4] |

| Abuse Potential | Lacked reinforcing effects in self-administration studies and attenuated the reinforcing effects of oxycodone.[1][2] |

| Opioid-induced Hyperalgesia | Did not induce hyperalgesia after short-term exposure.[1] |

| Physical Dependence | Did not precipitate withdrawal signs after short-term exposure.[1] |

| Tolerance | Showed a slower development of tolerance to its antinociceptive effects compared to morphine after long-term exposure.[1] |

| Table 3: Summary of AT-121's Reduced Opioid-Associated Side Effects.[1][2][4] |

Signaling Pathways and Mechanism of Action

AT-121's unique profile stems from its simultaneous engagement of two distinct G protein-coupled receptors. The proposed mechanism involves a synergistic analgesic effect while mitigating the detrimental downstream signaling associated with MOP agonism alone.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following outlines the key experimental protocols used in the preclinical evaluation of AT-121 in nonhuman primates.

Warm Water Tail-Withdrawal Assay for Antinociception

This assay was used to determine the analgesic effects of AT-121.

-

Subjects: Adult male and female rhesus monkeys.

-

Procedure:

-

Monkeys were gently restrained in a primate chair.

-

The distal portion of the tail was shaved.

-

The shaved area of the tail was immersed in a temperature-controlled water bath set at 50°C.

-

The latency to tail withdrawal from the warm water was recorded, with a maximum immersion time of 20 seconds to prevent tissue damage.

-

A baseline tail-withdrawal latency was established before drug administration.

-

AT-121 was administered subcutaneously at doses ranging from 0.003 to 0.03 mg/kg.

-

Tail-withdrawal latencies were measured at various time points post-administration to determine the onset, magnitude, and duration of the antinociceptive effect.

-

-

Antagonist Studies: To confirm the involvement of MOP and NOP receptors, selective antagonists (naltrexone for MOP and J-113397 for NOP) were administered prior to AT-121, and the tail-withdrawal assay was repeated.[4]

Intravenous Drug Self-Administration for Abuse Potential

This paradigm is a gold-standard for evaluating the reinforcing effects and abuse liability of a compound.

-

Subjects: Rhesus monkeys with a history of intravenous drug self-administration.

-

Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to an indwelling intravenous catheter.

-

Procedure:

-

Monkeys were trained to press a lever to receive an intravenous infusion of a known reinforcing drug, such as cocaine or remifentanil.

-

Once stable responding was established, saline was substituted to ensure that responding would extinguish.

-

Different doses of AT-121 were then made available for self-administration to determine if it would maintain lever-pressing behavior above saline levels.

-

To assess its potential to treat opioid abuse, AT-121 was administered as a pretreatment before sessions where oxycodone was available for self-administration.

-

A control condition using food pellet reinforcement was included to ensure that any reduction in oxycodone self-administration was not due to a general suppression of behavior.[1]

-

Respiratory and Cardiovascular Monitoring

To assess the safety profile of AT-121, key physiological parameters were monitored.

-

Subjects: Freely moving rhesus monkeys.

-

Procedure:

-

Physiological responses, including respiration rate, heart rate, blood pressure, and body temperature, were continuously recorded using telemetry.

-

Baseline data was collected for 30 minutes prior to drug administration.

-

AT-121 was administered intramuscularly at its full antinociceptive dose and at a 10-fold higher dose.

-

Physiological parameters were monitored for 6 hours post-administration.

-

These results were compared to the effects of a high dose of heroin.[1]

-

Conclusion and Future Directions

The preclinical data for AT-121 presents a compelling case for a novel analgesic with a significantly wider therapeutic window than traditional opioids. Its ability to provide potent pain relief without inducing significant respiratory depression or demonstrating abuse potential in nonhuman primates is a critical step forward in the development of safer pain medications.[1][2] The dual agonism at MOP and NOP receptors appears to be a viable strategy for separating analgesia from the most dangerous and addictive properties of opioids.

Further research will be necessary to fully elucidate the long-term effects and the translatability of these findings to humans. Clinical trials will be the ultimate determinant of AT-121's efficacy and safety in patients. However, the robust preclinical evidence detailed in this guide provides a strong foundation and a clear rationale for its continued development as a potential paradigm-shifting therapeutic for pain management.

References

AT-121 in Non-Human Primate Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional opioid analgesic that has demonstrated significant promise in preclinical non-human primate studies. This technical guide provides an in-depth overview of the core findings related to AT-121, with a focus on its analgesic efficacy, safety profile, and mechanism of action in rhesus macaques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

AT-121 acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1] This dual mechanism of action is believed to be responsible for its potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved safety profile.[2][3] Notably, non-human primate studies have indicated that AT-121 does not produce the significant respiratory depression, abuse liability, or physical dependence commonly associated with traditional opioid analgesics.[2][4]

This guide summarizes key quantitative data from these studies in structured tables, provides detailed experimental protocols for the pivotal assays conducted, and includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Core Data Presentation

Analgesic Efficacy

The analgesic properties of AT-121 have been primarily evaluated using the warm water tail-withdrawal assay in rhesus macaques. This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

| Compound | Dose (mg/kg, s.c.) | Peak Antinociceptive Effect (% MPE) | ED50 (mg/kg) | Reference |

| AT-121 | 0.003 - 0.03 | Dose-dependent increase | 0.01 | [2] |

| Morphine | 1.0 - 10.0 | Dose-dependent increase | 1.0 | [2] |

% MPE = Maximum Possible Effect

Receptor Binding and Functional Activity

AT-121 exhibits high-affinity binding and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the kappa (KOP) and delta (DOP) opioid receptors.[2]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Agonist Efficacy | Reference |

| NOP | 3.67 | 35 | Partial Agonist | [2][4] |

| MOP | 16.49 | 20 | Partial Agonist | [2][4] |

| KOP | >100 | - | - | [2] |

| DOP | >100 | - | - | [2] |

Safety Profile: Respiratory Depression and Abuse Liability

A key advantage of AT-121 observed in non-human primate studies is its favorable safety profile compared to traditional opioids.

Respiratory Function:

| Compound | Dose (mg/kg) | Effect on Respiration | Reference |

| AT-121 | 0.03 (full antinociceptive dose) | No significant effect on respiration. | [2] |

| AT-121 | 0.3 (10x antinociceptive dose) | No significant effect on respiration. | [2] |

| Morphine | 10.0 | Sustained reduction in tidal and minute volume. | [5][6] |

Abuse Potential (Intravenous Self-Administration):

| Compound | Reinforcing Effects | Reference |

| AT-121 | Did not produce reinforcing effects. | [2] |

| Oxycodone | Produced significant reinforcing effects. | [2] |

Experimental Protocols

Warm Water Tail-Withdrawal Assay

This procedure is utilized to assess the antinociceptive effects of a compound in rhesus macaques.

Protocol:

-

Animal Acclimation: Rhesus monkeys are gently restrained in primate chairs, allowing their tails to hang freely. The animals are acclimated to this procedure before the commencement of the experiment.

-

Baseline Measurement: The distal portion of the monkey's tail is immersed in a thermos containing water maintained at a constant temperature, typically 50°C or 55°C.[1]

-

Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.[1]

-

Drug Administration: The test compound (e.g., AT-121) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.

-

Post-Treatment Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the time course and peak effect of the compound.

-

Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.

Intravenous Drug Self-Administration

This "gold standard" behavioral paradigm is used to evaluate the abuse potential of a compound by determining its reinforcing effects.

Protocol:

-

Surgical Preparation: Monkeys are surgically implanted with an indwelling intravenous catheter.

-

Operant Conditioning Chamber: Animals are placed in an operant conditioning chamber equipped with two levers.

-

Acquisition Phase (Fixed-Ratio Schedule): Monkeys are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). Each infusion is delivered after a fixed number of lever presses (e.g., FR1, meaning one press results in one infusion). The other lever ("inactive" lever) has no programmed consequences.[7]

-

Dose-Response Determination: Once stable self-administration is established, different doses of the drug are made available to determine the dose-response relationship.

-

Substitution Phase: The test compound (AT-121) is substituted for the training drug to determine if it maintains self-administration behavior.

-

Progressive-Ratio Schedule: To assess the reinforcing strength of a drug, a progressive-ratio schedule is used where the number of lever presses required to receive an infusion systematically increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.[2]

Respiratory Function Measurement

Whole-body plethysmography is a non-invasive method used to assess respiratory function in unanesthetized and unrestrained monkeys.[5][6]

Protocol:

-

Plethysmography Chamber: The monkey is placed in a sealed plethysmography chamber.

-

Acclimation: The animal is allowed a period to acclimate to the chamber.

-

Data Acquisition: As the monkey breathes, the pressure changes within the chamber are measured by a sensitive pressure transducer. These pressure changes are used to calculate respiratory parameters.

-

Parameters Measured:

-

Respiratory Rate: Breaths per minute.

-

Tidal Volume: The volume of air inhaled or exhaled in a single breath.

-

Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

-

-

Drug Administration: The test compound is administered, and respiratory parameters are continuously monitored to assess for any drug-induced changes, such as respiratory depression.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of AT-121.

References

- 1. A tail withdrawal procedure for assessing analgesic activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steady-state minute volume determination by body-only plethysmography in juvenile rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of respiratory function using whole-body plethysmography in unanesthetized and unrestrained nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishment of multi-stage intravenous self-administration paradigms in mice - PMC [pmc.ncbi.nlm.nih.gov]

AT-121: A Bifunctional Agonist with a Safer Profile for Pain Management

An In-depth Technical Guide on a Novel Opioid Alternative

For Researchers, Scientists, and Drug Development Professionals

The pressing need for potent analgesics with a diminished risk of addiction and other life-threatening side effects has driven the exploration of novel therapeutic agents. Among these, AT-121 has emerged as a promising candidate, demonstrating significant pain relief without the hallmark adverse effects of traditional opioids. This technical guide provides a comprehensive overview of the preclinical data on AT-121, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used to evaluate its efficacy and safety.

Core Mechanism of Action: A Dual Receptor Strategy

AT-121 is a bifunctional small molecule that acts as a partial agonist at both the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor.[1][2] This dual agonism is central to its unique pharmacological profile. While activation of the MOP receptor is a well-established mechanism for potent analgesia, it is also responsible for the severe side effects associated with conventional opioids, including respiratory depression, euphoria, and physical dependence.[3] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding properties and producing analgesia in its own right.[2][4]

AT-121's partial agonism at the MOP receptor provides a ceiling effect, potentially limiting the maximal response and thereby reducing the risk of overdose and other adverse effects. Simultaneously, its potent agonism at the NOP receptor is thought to counteract the MOP-mediated side effects, contributing to its improved safety profile.[1][4]

Quantitative Pharmacology of AT-121

The following tables summarize the in vitro binding affinities and functional potencies of AT-121 at the human MOP and NOP receptors, as well as its selectivity over other opioid receptors.

Table 1: Receptor Binding Affinities of AT-121 [2][5]

| Receptor | Binding Affinity (Ki, nM) |

| NOP | 3.67 |

| MOP | 16.49 |

| DOP | >100 |

| KOP | >100 |

Table 2: In Vitro Functional Activity of AT-121 in [³⁵S]GTPγS Binding Assay [2]

| Receptor | EC₅₀ (nM) | Efficacy (% of full agonist) |

| NOP | 35 | Partial Agonist |

| MOP | 20 | Partial Agonist |

Preclinical Efficacy and Safety Assessment: Experimental Protocols

The preclinical evaluation of AT-121 in non-human primates has been pivotal in demonstrating its potential as a safer opioid alternative. The following sections detail the methodologies for the key experiments conducted.

Analgesia Assessment: Warm Water Tail-Withdrawal Assay

This assay is a standard method for evaluating the antinociceptive effects of drugs in non-human primates.[6][7][8]

Protocol:

-

Animal Acclimation: Rhesus monkeys are acclimated to restraint chairs in a quiet, dedicated procedure room.

-

Baseline Latency Measurement: The distal portion of the monkey's shaved tail (approximately 15 cm) is immersed in a water bath maintained at a constant noxious temperature (e.g., 50°C).

-

Latency Recording: The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.

-

Drug Administration: AT-121 or a control substance (e.g., vehicle, morphine) is administered, typically via subcutaneous injection.

-

Post-treatment Latency Measurement: Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the onset, peak, and duration of the analgesic effect.

-

Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Respiratory and Cardiovascular Function Monitoring

Continuous monitoring of respiratory and cardiovascular parameters is crucial for assessing the safety profile of novel analgesics.[9][10][11]

Protocol:

-

Surgical Implantation of Telemetry Devices: Rhesus monkeys are surgically implanted with telemetry transmitters capable of continuously monitoring physiological parameters such as respiratory rate, tidal volume, heart rate, and blood pressure.

-

Baseline Data Collection: Following a post-surgical recovery period, baseline physiological data is collected continuously in conscious, unrestrained animals in their home cages.

-

Drug Administration: AT-121 or a control opioid (e.g., fentanyl) is administered at various doses, including those that produce full analgesia and supratherapeutic doses.

-

Continuous Data Recording: Physiological parameters are recorded continuously before and after drug administration for an extended period (e.g., up to 6 hours).

-

Data Analysis: Changes in respiratory rate, minute volume (respiratory rate x tidal volume), heart rate, and mean arterial pressure from baseline are calculated and compared between treatment groups.

Abuse Liability Assessment: Intravenous Drug Self-Administration

The reinforcing properties of a drug, which are indicative of its abuse potential, are assessed using intravenous self-administration paradigms in non-human primates.[3][12][13]

Protocol:

-

Surgical Catheterization: Rhesus monkeys are surgically fitted with chronic indwelling intravenous catheters.

-

Operant Conditioning: Monkeys are trained to press a lever in an operant chamber to receive an intravenous infusion of a known drug of abuse (e.g., cocaine or remifentanil). This establishes the lever-pressing behavior.

-

Substitution Phase: Once a stable rate of responding is established, the training drug is replaced with saline (vehicle) to confirm that the responding is maintained by the pharmacological effects of the drug.

-

AT-121 Self-Administration: Following the extinction of responding with saline, AT-121 is made available for self-administration at various doses. The rate of lever pressing for AT-121 is compared to that for the training drug and saline.

-

Progressive-Ratio Schedule: To assess the motivational strength of the drug, a progressive-ratio schedule of reinforcement can be implemented, where the number of lever presses required to receive an infusion progressively increases. The "breakpoint" (the highest number of responses an animal will make for a single infusion) is a measure of the reinforcing efficacy of the drug.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay is a widely used in vitro method to determine the potency and efficacy of G protein-coupled receptor (GPCR) agonists by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[1][14][15][16]

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human MOP or NOP receptor (e.g., CHO-hMOP or CHO-hNOP cells).

-

Assay Buffer Preparation: An assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with increasing concentrations of AT-121 (or a standard agonist like DAMGO for MOP or N/OFQ for NOP), GDP, and the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Termination and Filtration: After a specific incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from the total binding to obtain specific binding. The specific binding data is then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mu-Opioid Receptor Signaling Pathway Activated by AT-121.

Caption: Nociceptin Receptor Signaling Pathway Activated by AT-121.

Caption: Preclinical Evaluation Workflow for AT-121.

Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective pain management. Its unique bifunctional mechanism, acting as a partial agonist at both MOP and NOP receptors, provides a strong analgesic effect comparable to traditional opioids but with a markedly improved safety profile, most notably the absence of respiratory depression and abuse liability in preclinical non-human primate models. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this promising therapeutic candidate. Continued investigation into the long-term efficacy and safety of AT-121 is warranted to translate these encouraging preclinical findings into a viable clinical solution for pain relief.

References

- 1. benchchem.com [benchchem.com]

- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nociception assay - Wikipedia [en.wikipedia.org]

- 7. Pharmacological validation of a novel nonhuman primate measure of thermal responsivity with utility for predicting analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delivering Prolonged Intensive Care to a Non-human Primate: A High Fidelity Animal Model of Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revised recommendations for health monitoring of non-human primate colonies (2018): FELASA Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intravenous self-administration techniques in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for AT-121: A Novel Bifunctional Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel, bifunctional analgesic agent that exhibits potent agonist activity at both the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This dual mechanism of action confers a unique pharmacological profile, offering the potential for strong pain relief comparable to traditional opioids but with a significantly reduced risk of adverse effects such as respiratory depression, abuse liability, and tolerance.[1] Preclinical studies in non-human primates have demonstrated that AT-121 provides potent antinociceptive effects without the undesirable side effects associated with conventional opioid analgesics.[1] This document provides a detailed overview of the synthesis and purification of AT-121, along with its pharmacological properties and a conceptual experimental workflow for its evaluation.

Chemical and Pharmacological Properties of AT-121

AT-121 is a chemically synthesized small molecule with a complex spirocyclic structure. Its dual agonism at MOR and NOP receptors is key to its unique therapeutic profile.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₈N₄O₃S | [1] |

| Molecular Weight | 462.65 g/mol | [1] |

| Mu-Opioid Receptor (MOR) Ki | 16.49 nM | [1] |

| Nociceptin Receptor (NOP) Ki | 3.67 nM | [1] |

| MOR EC₅₀ ([³⁵S]GTPγS) | 19.6 nM | [1] |

| NOP EC₅₀ ([³⁵S]GTPγS) | 34.7 nM | [1] |

| In Vivo Efficacy (NHP) | Dose-dependent antinociception (0.003-0.03 mg/kg, s.c.) | [1] |

Synthesis and Purification Protocol

The synthesis of AT-121 involves a multi-step chemical process. The following is a general protocol based on the synthetic scheme reported in the primary literature.[1]

Synthesis Protocol

Materials:

-

Starting materials and reagents as outlined in the supplementary materials of Ding H, et al. Sci Transl Med. 2018; 10(456):eaar3483.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and reaction apparatus

General Procedure:

The synthesis of AT-121 is a multi-step process that involves the construction of the core spirocyclic scaffold followed by the introduction of the side chains responsible for its dual receptor activity. The detailed, step-by-step synthesis scheme for AT-121 is provided in the supplementary materials of the foundational paper by Ding et al. (2018).[1] Researchers are directed to this publication for the specific reaction conditions, reagents, and intermediate characterization.

Purification Protocol

Purification of the final AT-121 compound and its intermediates is critical to ensure high purity for in vitro and in vivo studies. The primary method for purification is flash column chromatography on silica (B1680970) gel.

Materials:

-

Silica gel (230-400 mesh)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Dichloromethane, Methanol)

-

Triethylamine (B128534) (for basic compounds)

-

Flash chromatography system or glass column

-

Thin Layer Chromatography (TLC) plates and developing chambers

General Procedure for Flash Column Chromatography:

-

Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexanes).

-

Column Packing: The slurry is carefully poured into the chromatography column and packed uniformly to avoid air bubbles and channels.

-

Sample Loading: The crude AT-121 product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

-

Elution: A solvent gradient is typically employed, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). As AT-121 is a nitrogen-containing compound, the addition of a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure AT-121 are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Signaling Pathway and Experimental Workflow

AT-121 Signaling Pathway

AT-121 exerts its analgesic effects through the simultaneous activation of the mu-opioid and nociceptin receptors, both of which are G-protein coupled receptors (GPCRs). This dual activation is thought to produce analgesia while mitigating the adverse effects associated with selective MOR agonists.

Caption: AT-121 Signaling Pathway.

Experimental Workflow for Preclinical Evaluation